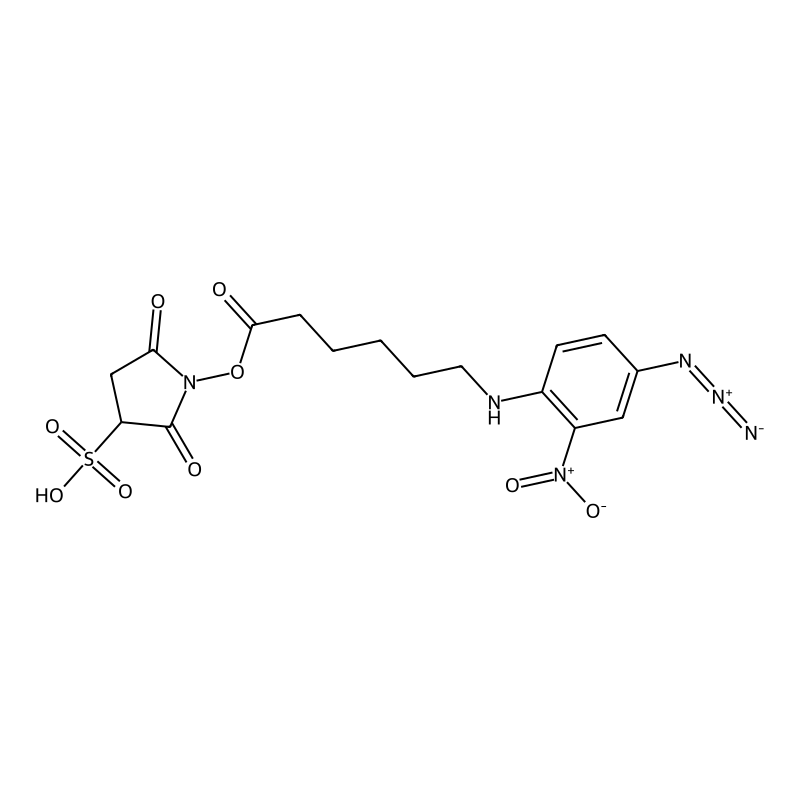Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Crosslinking Biomolecules
Sulfo-SANPAH is a valuable tool for researchers due to its ability to crosslink various biomolecules, including proteins, peptides, antibodies, and oligonucleotides []. The presence of a succinimidyl ester (NHS) group on one end of the molecule reacts with primary amines on biomolecules to form stable amide bonds. On the other end, the azide group can participate in click chemistry reactions with alkyne- or phosphine-tagged biomolecules, enabling the formation of specific and stable conjugates [].
Here are some specific applications of Sulfo-SANPAH in scientific research:
- Antibody-drug conjugates (ADCs): Sulfo-SANPAH can be used to create ADCs by linking cytotoxic drugs to antibodies, allowing targeted delivery of drugs to cancer cells [].
- Protein immobilization: Sulfo-SANPAH is useful for immobilizing proteins onto surfaces such as biosensors or chromatography columns, facilitating their use in assays and purification processes [].
- Engineering protein-protein interactions: Researchers can utilize Sulfo-SANPAH to create artificial protein complexes by crosslinking specific protein domains, aiding in the study of protein-protein interactions [].
Note
While Sulfo-SANPAH offers many advantages, it's important to consider factors like linker length, spacer arm hydrophilicity, and potential steric hindrance when designing crosslinking experiments [].
Advantages of Sulfo-SANPAH
Sulfo-SANPAH offers several advantages over other crosslinkers, making it a popular choice for bioconjugation applications:
- Water solubility: Sulfo-SANPAH exhibits good water solubility, allowing for reactions to be conducted in aqueous buffers typically used in biological research [].
- Cleavable linker: The presence of a nitrophenyl group in the molecule makes the linker susceptible to cleavage under reducing conditions, enabling researchers to control the release of conjugated molecules if desired.
- Long spacer arm: The six-carbon spacer arm in Sulfo-SANPAH provides sufficient flexibility to minimize steric hindrance between the conjugated biomolecules, potentially reducing interference with their functions [].
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, commonly referred to as Sulfo-SANPAH, is a heterobifunctional crosslinker widely used in biochemical research. This compound features an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide, making it particularly useful for crosslinking proteins and other biomolecules. Its molecular formula is C₁₆H₁₈N₆O₉S, with a molecular weight of 492.40 g/mol. Sulfo-SANPAH is soluble in water and is characterized by its non-cleavable nature, which allows for stable covalent bonding between molecules .
Sulfo-SANPAH acts as a bridge between two biomolecules. The NHS ester group first reacts with a primary amine on one molecule, forming an amide bond. Subsequent UV irradiation activates the azide group, allowing it to covalently link with an azide group on another molecule []. This creates a stable and specific bioconjugate.
The primary reactions involving Sulfo-SANPAH include:
- Formation of Amide Bonds: The NHS ester reacts with primary amino groups (-NH₂) in neutral to slightly alkaline conditions (pH 7–9), resulting in stable amide bond formation and the release of sulfo-N-hydroxysuccinimide .
- Photolysis: Upon exposure to ultraviolet light (optimal range 320–350 nm), the nitrophenyl azide component generates a nitrene intermediate. This reactive species can engage in various addition reactions with double bonds or insertions into C-H and N-H bonds, facilitating further crosslinking or modification of biomolecules .
Sulfo-SANPAH has demonstrated significant utility in biological applications, particularly in the context of protein crosslinking. It allows researchers to study protein interactions, localization, and function by creating stable complexes that can be analyzed through various biochemical methods. The compound's ability to form covalent bonds under mild conditions minimizes damage to sensitive biomolecules, making it suitable for use in live-cell studies and other sensitive assays .
The synthesis of Sulfo-SANPAH typically involves the following steps:
- Synthesis of the NHS Ester: The initial step involves the reaction of succinimide derivatives with appropriate carboxylic acids to yield NHS esters.
- Introduction of the Azido Group: The azido group is introduced through nucleophilic substitution reactions involving nitrophenyl derivatives.
- Formation of the Final Product: The NHS ester is then coupled with the azido component through standard coupling techniques, resulting in the final sulfosuccinimidyl compound.
This multi-step synthetic route allows for the precise control over the functional groups present on the molecule, ensuring reactivity towards specific targets .
Sulfo-SANPAH is utilized in various applications within biochemical research:
- Protein Crosslinking: It is extensively used to create stable crosslinks between proteins, facilitating studies on protein-protein interactions.
- Cell Surface Labeling: The compound can label proteins on cell surfaces without penetrating cell membranes, enabling the study of extracellular interactions.
- Bioconjugation: It serves as a tool for attaching labels or drugs to biomolecules for therapeutic or diagnostic purposes .
Studies utilizing Sulfo-SANPAH often focus on its interaction with proteins and other biomolecules. The compound's ability to form stable covalent bonds enables researchers to investigate complex biological systems and dynamics. For instance, it has been employed in studies examining receptor-ligand interactions and cellular signaling pathways. Its non-cleavable nature ensures that once crosslinked, the interactions can be analyzed without concern for dissociation during subsequent experimental procedures .
Several compounds share structural similarities with Sulfo-SANPAH, each possessing unique characteristics that differentiate them:
Sulfo-SANPAH stands out due to its combination of water solubility and effective photoreactivity, making it particularly suitable for live-cell applications where minimal disruption to cellular processes is crucial .








